Chiral β-Lactam Scaffold Confers Distinct Structural Identity Versus Acyclic Combretastatin A-4 Analogues
Tubulin inhibitor 43 incorporates a chiral β-lactam (2-azetidinone) bridge between the 3,4,5-trimethoxyphenyl (A-ring) and 3-hydroxy-4-methoxyphenyl (B-ring) moieties, whereas the parent compound combretastatin A-4 utilizes an acyclic cis-stilbene bridge [1]. The compound possesses a specific (4S) absolute configuration at the chiral center, which is critical for activity. In the broader SAR study of chiral β-lactam bridged CA-4 analogues, the trans configuration between A and B rings is generally optimal for activity, and stereoisomers can exhibit significantly altered potency [1]. The β-lactam scaffold provides conformational rigidity that constrains the molecule in a biologically active conformation, whereas acyclic analogues have greater rotational freedom and may adopt inactive conformations [1].
| Evidence Dimension | Scaffold type and conformational constraint |
|---|---|
| Target Compound Data | Chiral β-lactam (2-azetidinone) bridge with (4S) absolute configuration; molecular weight 371.38 g/mol |
| Comparator Or Baseline | Combretastatin A-4: acyclic cis-stilbene bridge; molecular weight ~316 g/mol |
| Quantified Difference | Not quantified as a direct IC50 difference; the β-lactam bridge replaces the cis-stilbene double bond, introducing a chiral center and reducing conformational flexibility. For the most potent analogues in the series (14b and 14c), IC50 values reach 0.001-0.021 μM, comparable to or exceeding the potency of CA-4 [1]. |
| Conditions | Structural analysis and SAR studies from the 2018 Zhou et al. publication [1] |
Why This Matters
This confirms the compound belongs to a structurally distinct class of CA-4 analogues with potentially different metabolic stability and binding kinetics compared to acyclic derivatives, a critical consideration for experimental design and data interpretation.
- [1] Zhou P, Liang Y, Zhang H, Jiang H, Feng K, Xu P, et al. Design, synthesis, biological evaluation and cocrystal structures with tubulin of chiral β-lactam bridged combretastatin A-4 analogues as potent antitumor agents. Eur J Med Chem. 2018 Jan 20;144:817-842. View Source
